ethyl 2-fluoro-5-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether
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Overview
Description
ethyl 2-fluoro-5-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with various functional groups, including an ethoxy group, a fluorophenyl group, and a sulfonyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-5-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Substitution Reactions: The ethoxy and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate ethoxy and fluorophenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-fluoro-5-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
ethyl 2-fluoro-5-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane
- 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl derivatives
Uniqueness
ethyl 2-fluoro-5-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H17FN2O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C18H17FN2O3S/c1-3-24-17-11-15(9-10-16(17)19)25(22,23)21-12-13(2)20-18(21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI Key |
HTCOZFTZPQVREP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)F |
Origin of Product |
United States |
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